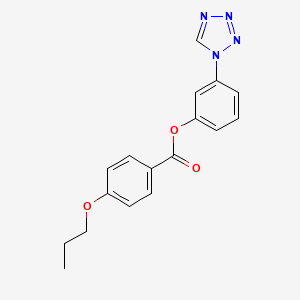

3-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate

Description

3-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate is a synthetic organic compound featuring a tetrazole moiety linked to a phenyl group and a 4-propoxybenzoate ester. Tetrazole-containing compounds are widely studied for their diverse applications, including medicinal chemistry (as bioisosteres for carboxylic acids) and materials science. Thus, the following analysis is inferred from structurally related compounds.

Properties

Molecular Formula |

C17H16N4O3 |

|---|---|

Molecular Weight |

324.33 g/mol |

IUPAC Name |

[3-(tetrazol-1-yl)phenyl] 4-propoxybenzoate |

InChI |

InChI=1S/C17H16N4O3/c1-2-10-23-15-8-6-13(7-9-15)17(22)24-16-5-3-4-14(11-16)21-12-18-19-20-21/h3-9,11-12H,2,10H2,1H3 |

InChI Key |

NUCZHYKYCOWADA-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)N3C=NN=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent esterification with propoxybenzoic acid. One common method for synthesizing tetrazole derivatives is the [3+2] cycloaddition reaction between azides and nitriles . For this compound, the synthesis may proceed as follows:

Formation of Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate azide with a nitrile under acidic conditions.

Attachment to Phenyl Group: The tetrazole ring is then attached to a phenyl group through a substitution reaction.

Esterification: The final step involves esterification of the phenyl-tetrazole intermediate with 4-propoxybenzoic acid under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of 3-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The tetrazole ring and phenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines .

Scientific Research Applications

3-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate has several applications in scientific research:

Medicinal Chemistry: The compound’s tetrazole ring is a bioisostere for carboxylic acids, making it useful in drug design for enhancing bioavailability and stability.

Material Science: Its stability and reactivity make it suitable for use in the development of new materials, such as polymers and coatings.

Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate involves its interaction with biological targets through the tetrazole ring. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Positional Isomerism

The closest analog in the evidence is 4-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate (), a positional isomer differing in the tetrazole substitution site (para- vs. meta-position). Key differences include:

Functional Group Variations

describes tetrazole-containing heterocycles fused with benzodiazepine or coumarin systems (e.g., compounds 4g and 4h ) . While structurally distinct, these highlight trends:

- Tetrazole Role: In coumarin-benzodiazepine hybrids (e.g., 4h), the tetrazole acts as a hydrogen-bonding motif, enhancing interactions with biological targets. For 3-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate, the tetrazole could similarly improve target engagement compared to non-tetrazole analogs.

- Ester vs. Amide Linkages : The 4-propoxybenzoate ester in the target compound may confer higher metabolic stability than amide-linked analogs (common in peptidomimetics).

Physicochemical and Pharmacokinetic Trends

- logP Comparison : The para-isomer’s logP of 3.5 () suggests moderate lipophilicity. The 3-isomer’s logP might be slightly lower due to reduced symmetry, impacting membrane permeability.

- Aqueous Solubility : The para-isomer’s logSw (-3.51) indicates poor solubility, a challenge shared by the 3-isomer. Structural modifications (e.g., replacing propoxy with shorter alkoxy chains) could improve solubility.

Biological Activity

3-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 3-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate can be represented as follows:

This compound features a tetrazole ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The tetrazole moiety can act as a potent inhibitor of certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The compound may interact with specific receptors involved in inflammatory responses, thereby modulating immune system activity.

Pharmacological Effects

Research indicates that 3-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate exhibits several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, which could be beneficial for treating inflammatory diseases.

Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 4 μg/mL |

| Staphylococcus aureus | 8 μg/mL |

| Pseudomonas aeruginosa | 2 μg/mL |

Anti-inflammatory Activity

| Model | Effect Observed |

|---|---|

| Murine model of arthritis | Reduction in inflammatory markers |

| In vitro cell cultures | Decreased cytokine production |

Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of 3-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate, researchers found that the compound effectively inhibited the growth of Acinetobacter baumannii, a significant nosocomial pathogen. The study reported an MIC value of 0.5 μg/mL, demonstrating its potential as a therapeutic agent against resistant bacterial strains .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound in a murine model of induced arthritis. Results indicated a significant reduction in paw swelling and serum levels of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha), suggesting that the compound may have therapeutic potential in treating inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.